Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester typically involves the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Esterification: The compound can undergo esterification reactions to form various esters.
Hydrolysis: It can be hydrolyzed back to 4-(dimethylamino)benzoic acid and ethanol under acidic or basic conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Ethanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-(dimethylamino)benzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of UV-curing coatings, inks, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that initiate polymerization reactions. Additionally, its dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Benzoic acid, 4-(dimethylamino)-: Similar structure but lacks the ethyl ester group.
Ethyl 4-aminobenzoate: Similar ester structure but with an amino group instead of a dimethylamino group.
Ethyl 4-hydroxybenzoate: Similar ester structure but with a hydroxy group instead of a dimethylamino group.
Uniqueness: Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester is unique due to its combination of the dimethylamino group and the ethyl ester group, which imparts distinct chemical reactivity and photoinitiating properties. This makes it particularly valuable in applications requiring specific reactivity and stability under UV light .
Properties
CAS No. |
142207-17-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-(dimethylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-5-9(6-8-10)11(14)13(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
OJMPEVBWOQMLNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
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